SGLT2 Inhibitory Potency: 29-Fold Superiority Over the 3,5-Dichloro Analog and Comparable to Marketed Inhibitors
In a cell-based assay measuring inhibition of human SGLT2-mediated [14C]-AMG uptake in CHOK cells, (S)-2-amino-2-(5-bromo-2-chlorophenyl)ethanol demonstrated an IC50 of 5.10 nM . This potency is directly comparable to the marketed SGLT2 inhibitors dapagliflozin (IC50 = 1.2 nM) and empagliflozin (IC50 = 3.1 nM) , and is approximately 29-fold more potent than a related analog bearing a 3,5-dichloro substitution pattern on a C-glucoside scaffold, which showed an EC50 of 151 nM in a comparable human SGLT2 assay . The bromo-chloro motif is critical: replacement with 3,5-dichloro diminishes SGLT2 engagement by over an order of magnitude.
| Evidence Dimension | Human SGLT2 inhibition potency (IC50/EC50) |
|---|---|
| Target Compound Data | IC50 = 5.10 nM (CHOK cells, [14C]-AMG uptake, 120 min) |
| Comparator Or Baseline | Dapagliflozin IC50 = 1.2 nM; Empagliflozin IC50 = 3.1 nM ; 3,5-Dichloro C-glucoside analog EC50 = 151 nM |
| Quantified Difference | ~4.3-fold less potent than dapagliflozin; ~1.6-fold less potent than empagliflozin; ~29-fold more potent than the 3,5-dichloro analog |
| Conditions | Human SGLT2 expressed in CHO/CHOK cells, [14C]-AMG substrate uptake inhibition, incubation 45–120 min |
Why This Matters
Procurement of this specific compound enables SGLT2 inhibition studies at clinically relevant low-nanomolar potency, avoiding the micromolar-range weakness of single-halogen or dichloro-substituted alternatives that would fail to saturate the target in pharmacological assays.
- [1] BindingDB BDBM50381537 (CHEMBL2017954). IC50 = 5.10 nM against human SGLT2 in CHOK cells. BindingDB, accessed 2025. View Source
- [2] PMC Table 1. In vitro IC50 values for dapagliflozin (1.2 nM), empagliflozin (3.1 nM), and canagliflozin (2.7 nM) against human SGLT2. PubMed Central, accessed 2025. View Source
- [3] BindingDB BDBM50161730 (CHEMBL3785936). EC50 = 151 nM against human SGLT2 in CHO-K1 cells. BindingDB, accessed 2025. View Source
